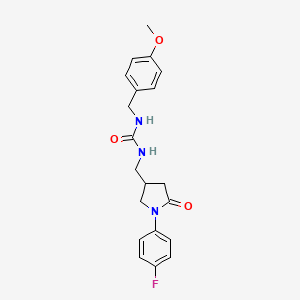

methanone oxime CAS No. 338953-34-7](/img/structure/B2396846.png)

[5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl](phenyl)methanone oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

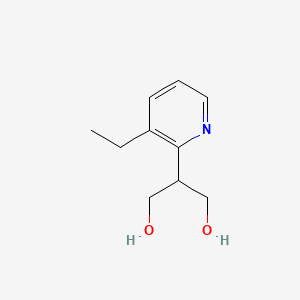

“5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-ylmethanone oxime” is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and environmental applications. It contains a pyrrole ring, which is known to be a biologically active scaffold possessing diverse activities .

科学的研究の応用

Organic Synthesis and Medicinal Chemistry

The compound’s unique structure makes it a valuable building block in organic synthesis. Researchers utilize it to create more complex molecules, especially in the design of pharmaceuticals. Its trifluoromethyl group enhances lipophilicity and metabolic stability, rendering it useful for drug development. By incorporating this moiety, scientists can modify pharmacokinetics, improve bioavailability, and enhance drug-receptor interactions .

Photoredox Catalysis

Photoredox reactions involve light-induced electron transfer processes. Our compound can serve as a radical precursor in photoredox catalysis. When exposed to visible light, it undergoes intramolecular single electron transfer (SET) reactions. This property enables the S-trifluoromethylation of thiophenols under photoredox catalyst-free conditions. Similar transformations, such as S-perfluoroethylation and S-perfluoro-iso-propylation, are also achievable using corresponding perfluoroalkyl phenyl sulfones .

Agrochemicals and Pest Control

Trifluoromethyl-containing compounds often exhibit enhanced biological activity. In the case of our compound, its trifluoromethyl group contributes to superior pest control properties. Researchers have explored its potential as an insecticide or fungicide due to its unique structure and reactivity. For instance, it could be a key structural motif in novel agrochemicals .

Antifungal Properties

Studies have evaluated oxime ethers, including our compound, for their antifungal activity. Against important human pathogens like Candida albicans, Aspergillus fumigatus, Candida glabrata, Candida krusei, and Aspergillus flavus, these compounds have shown promise. Their potential as antifungal agents warrants further investigation .

Tuberculosis Research

Derivatives derived from our compound have been investigated for their in vitro antitubercular activity. Specifically, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives were prepared and tested against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG). These studies contribute to the ongoing fight against tuberculosis .

Synthetic Methodology

Practical synthetic methods for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles have been developed. These compounds find applications in both agrochemicals and pharmaceuticals. The scalable synthesis and efficient distillation-based separation of 1-methyl-(3-trifluoromethyl)-1H-pyrazole and 1-methyl-(5-trifluoromethyl)-1H-pyrazole enable their regioselective elaboration through lithiation/electrophilic trapping chemistries .

Remember, the multifaceted applications of this compound continue to inspire scientific exploration and innovation. If you’d like further details or have additional questions, feel free to ask! 🌟

将来の方向性

Pyrrole-containing compounds, such as “5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-ylmethanone oxime”, have diverse biological activities and are considered a potential source of biologically active compounds . Therefore, they are likely to continue to be a focus of research in the future, with the aim of exploring their potential against various diseases or disorders .

特性

IUPAC Name |

(NZ)-N-[[5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]-phenylmethylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O/c1-8-7-10(13(14,15)16)12(17-8)11(18-19)9-5-3-2-4-6-9/h2-7,17,19H,1H3/b18-11- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQOQSOFHWRZRI-WQRHYEAKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1)C(=NO)C2=CC=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1)/C(=N\O)/C2=CC=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl](phenyl)methanone oxime | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2396765.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2396768.png)

![2-((2-methoxyethyl)amino)-6-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2396769.png)

![(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic Acid](/img/no-structure.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2396777.png)

![5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2396779.png)

![Methyl 4-[2-amino-3-(3-ethoxypropylcarbamoyl)pyrrolo[3,2-b]quinoxalin-1-yl]benzoate](/img/structure/B2396784.png)

![3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one](/img/structure/B2396786.png)